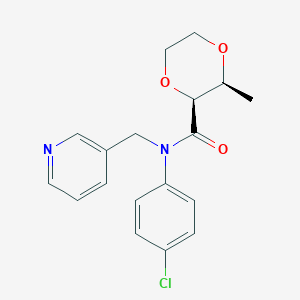![molecular formula C15H17N5O2 B7353068 (2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7353068.png)
(2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxolane carboxamides and has been found to exhibit promising activity against various diseases.
Wirkmechanismus
The exact mechanism of action of (2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects in animal models. It has also been found to have anticonvulsant activity and to improve cognitive function in Alzheimer's disease models. Additionally, it has been shown to have hypoglycemic effects in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide. One area of interest is its potential as a treatment for cancer, as it has been found to exhibit cytotoxic effects against certain cancer cell lines. Another area of interest is its potential as a treatment for neurodegenerative diseases, as it has been shown to improve cognitive function in Alzheimer's disease models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of (2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide involves the reaction of cyclopropylamine with 2-(tetrazol-1-yl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-oxazoline to yield the final product.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide has been found to exhibit potential therapeutic activity against various diseases. It has been studied extensively for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as a treatment for cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(11-7-8-22-14(11)10-5-6-10)17-12-3-1-2-4-13(12)20-9-16-18-19-20/h1-4,9-11,14H,5-8H2,(H,17,21)/t11-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJYHIVSLAKAOY-RISCZKNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)C(=O)NC3=CC=CC=C3N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)NC2=CC=CC=C2N3C=NN=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-2-[5-(4-chloro-2-fluorophenyl)pyridin-3-yl]oxolane-3-carboxylic acid](/img/structure/B7352985.png)
![1-[[5-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one](/img/structure/B7352986.png)
![3-[3-[(3-Fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol](/img/structure/B7352998.png)
![5-[(1S,2S)-2-(1H-imidazol-5-yl)cyclopropyl]-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7353002.png)
![5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-3-(6-methoxypyrimidin-4-yl)-1,2,4-oxadiazole](/img/structure/B7353014.png)
![5-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]-3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole](/img/structure/B7353017.png)
![5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7353042.png)
![(3R,8aS)-3-[5-[(5-methylpyrazolo[3,4-b]pyridin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B7353048.png)
![(2S,3R)-N-[[5-methyl-2-(methylamino)phenyl]methyl]-2-(1-methylpyrazol-4-yl)oxolan-3-amine](/img/structure/B7353056.png)
![(2R,3R)-N-[[2-(methylamino)phenyl]methyl]-2-(2-phenylpyrazol-3-yl)oxolan-3-amine](/img/structure/B7353059.png)
![3-chloro-5-[[[(2S,3R)-2-[1-(cyclopropylmethyl)pyrazol-4-yl]oxolan-3-yl]amino]methyl]phenol](/img/structure/B7353072.png)

![(1S,5R)-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-3lambda6-thia-2-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B7353081.png)
![[(3R,4R)-4-[[5-methyl-2-(methylamino)phenyl]methylamino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7353082.png)